An In-depth Technical Guide to the Chemical Properties of 3-Chloro-4-ethoxybenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-4-ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-ethoxybenzoic acid is a substituted benzoic acid derivative with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, experimentally-derived protocol for its synthesis, and a summary of its spectral characterization. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
3-Chloro-4-ethoxybenzoic acid is a white to off-white solid at room temperature. Its core structure consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom at the 3-position, and an ethoxy group at the 4-position. These substituents influence the molecule's polarity, acidity, and reactivity.
Table 1: Physical and Chemical Properties of 3-Chloro-4-ethoxybenzoic acid
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₃ | [1][2] |
| Molecular Weight | 200.62 g/mol | [1][2] |
| CAS Number | 213598-15-3 | [1][2] |
| Melting Point | 211-215 °C | [1] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [2] |
Synthesis and Purification
The synthesis of 3-Chloro-4-ethoxybenzoic acid is most effectively achieved via a Williamson ether synthesis, starting from the readily available precursor, 3-chloro-4-hydroxybenzoic acid. This method involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with an ethylating agent.
Experimental Protocol: Synthesis of 3-Chloro-4-ethoxybenzoic acid
This protocol is based on established Williamson ether synthesis procedures for structurally related compounds.
Materials:
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3-Chloro-4-hydroxybenzoic acid
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Ethyl iodide (or diethyl sulfate)
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone (anhydrous)
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Hydrochloric acid (1 M)
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Büchner funnel and flask
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-chloro-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
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Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
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Addition of Ethylating Agent: Add ethyl iodide (1.5 eq) to the reaction mixture.
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Reaction: Heat the mixture to reflux (approximately 56 °C for acetone) and maintain stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.
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Work-up - Acidification: To the resulting residue, add deionized water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. This will precipitate the crude 3-Chloro-4-ethoxybenzoic acid.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Caption: Workflow for the synthesis and purification of 3-Chloro-4-ethoxybenzoic acid.
Purification
The crude 3-Chloro-4-ethoxybenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.
Spectral Characterization
The structure of 3-Chloro-4-ethoxybenzoic acid can be confirmed by various spectroscopic methods. The expected spectral data are summarized below based on the analysis of structurally similar compounds.
Table 2: Predicted Spectroscopic Data for 3-Chloro-4-ethoxybenzoic acid
| Technique | Expected Peaks / Signals |
| ¹H NMR | Aromatic protons (~7.0-8.0 ppm), Quartet from -OCH₂CH₃ (~4.1 ppm), Triplet from -OCH₂CH₃ (~1.4 ppm), Carboxylic acid proton (>10 ppm, broad) |
| ¹³C NMR | Carboxylic carbon (~170 ppm), Aromatic carbons (~115-160 ppm), Methylene carbon of ethoxy (~64 ppm), Methyl carbon of ethoxy (~15 ppm) |
| FT-IR (cm⁻¹) | O-H stretch (carboxylic acid, broad, ~2500-3300), C=O stretch (~1700), C-O stretch (~1250), C-Cl stretch (~700-800) |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at 200/202 (due to ³⁵Cl/³⁷Cl isotopes), fragments corresponding to loss of -OH, -COOH, -CH₂CH₃, and -OCH₂CH₃ |
Chemical Reactivity
The chemical reactivity of 3-Chloro-4-ethoxybenzoic acid is dictated by its three functional groups: the carboxylic acid, the chloro substituent, and the ethoxy group.
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Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, and amidation.
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Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating ethoxy group and deactivated by the electron-withdrawing chloro and carboxylic acid groups. The directing effects of these substituents will influence the position of further substitution.
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Ethoxy Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.
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Chloro Group: The chlorine atom is relatively unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.
Caption: Reactivity profile of 3-Chloro-4-ethoxybenzoic acid.
Potential Applications in Drug Development
While specific biological activities of 3-Chloro-4-ethoxybenzoic acid are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Benzoic acid derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and anti-inflammatory properties. The presence of the chloro and ethoxy groups can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its binding to biological targets.
Derivatives of 3-Chloro-4-ethoxybenzoic acid could be synthesized and screened for various biological activities. For instance, the carboxylic acid moiety provides a handle for the synthesis of amide or ester libraries, which could be evaluated as enzyme inhibitors or receptor modulators.
Safety and Handling
3-Chloro-4-ethoxybenzoic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and is based on currently available data. All laboratory work should be conducted by trained professionals in a suitably equipped facility.
